molecular formula C4H10Cl2NOP B074646 Diethylphosphoramidic dichloride CAS No. 1498-54-0

Diethylphosphoramidic dichloride

Cat. No.: B074646
CAS No.: 1498-54-0
M. Wt: 190.01 g/mol
InChI Key: FXKRFCBTXGJQPY-UHFFFAOYSA-N
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Description

Diethylphosphoramidic dichloride is an organic compound with the molecular formula C4H10Cl2NOP. It is a colorless liquid known for its reactivity and is primarily used as a reagent in organic synthesis. The compound is highly toxic and requires careful handling due to its corrosive nature .

Preparation Methods

Diethylphosphoramidic dichloride is typically synthesized by reacting dichlorophosphonyl chloride with diethanolamine under controlled conditions . The reaction involves the substitution of chlorine atoms in dichlorophosphonyl chloride with diethylamino groups from diethanolamine, resulting in the formation of this compound. Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

Diethylphosphoramidic dichloride undergoes various chemical reactions, including:

Common reagents used in these reactions include alcohols, bases, and water. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of diethylphosphoramidic dichloride involves its reactivity as an electrophile or nucleophile in chemical reactions. It can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s reactivity is primarily due to the presence of the dichlorophosphonyl group, which can undergo substitution reactions with nucleophiles.

Comparison with Similar Compounds

Diethylphosphoramidic dichloride is unique due to its specific reactivity and applications. Similar compounds include:

Properties

IUPAC Name

N-dichlorophosphoryl-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10Cl2NOP/c1-3-7(4-2)9(5,6)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKRFCBTXGJQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2NOP
Record name N,N-DIETHYL PHOSPHORAMIDIC DICHLORIDE
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DSSTOX Substance ID

DTXSID2074792
Record name N,N-Diethyl phosphoramidic dichloride
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Molecular Weight

190.01 g/mol
Source PubChem
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Physical Description

This is a chemical weapon, chemical weapon precursor, or chemical weapon impurity which is similar to ethyl phosphorodichloridate. See the chemical datasheet for ethyl phosphorodichloridate for more information.
Record name N,N-DIETHYL PHOSPHORAMIDIC DICHLORIDE
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CAS No.

1498-54-0
Record name N,N-DIETHYL PHOSPHORAMIDIC DICHLORIDE
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Record name Diethylphosphoramidic dichloride
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Record name Diethylphosphoramidic dichloride
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Record name N,N-Diethyl phosphoramidic dichloride
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Record name DIETHYLPHOSPHORAMIDIC DICHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethylphosphoramidic dichloride
Customer
Q & A

Q1: What is the role of Diethylphosphoramidic dichloride in the synthesis of tetrahydrofurans from 1,4-diols?

A1: this compound acts as a dehydrating agent in this reaction. [] While the provided abstract does not detail the specific mechanism, it can be inferred that this compound facilitates the removal of water (H₂O) from the 1,4-diol molecule, leading to the formation of the tetrahydrofuran ring. This likely involves the activation of the hydroxyl groups in the diol by this compound, followed by an intramolecular cyclization reaction.

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